molecular formula C10H9ClO6S B2626196 1,4-Dimethyl 2-(chlorosulfonyl)benzene-1,4-dicarboxylate CAS No. 80998-70-5

1,4-Dimethyl 2-(chlorosulfonyl)benzene-1,4-dicarboxylate

Cat. No.: B2626196
CAS No.: 80998-70-5
M. Wt: 292.69
InChI Key: YZQWTLPSBDFBRR-UHFFFAOYSA-N
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Description

1,4-Dimethyl 2-(chlorosulfonyl)benzene-1,4-dicarboxylate is a chemical compound with the molecular formula C10H9ClO6S and a molecular weight of 292.69 g/mol . This compound is primarily used in research and industrial applications due to its unique chemical properties.

Scientific Research Applications

1,4-Dimethyl 2-(chlorosulfonyl)benzene-1,4-dicarboxylate has several applications in scientific research:

Preparation Methods

The synthesis of 1,4-Dimethyl 2-(chlorosulfonyl)benzene-1,4-dicarboxylate involves several steps. One common method includes the chlorosulfonation of 1,4-dimethylbenzene-1,4-dicarboxylate. The reaction typically requires the use of chlorosulfonic acid as a reagent under controlled temperature conditions . Industrial production methods may involve bulk custom synthesis to meet specific purity and quantity requirements .

Chemical Reactions Analysis

1,4-Dimethyl 2-(chlorosulfonyl)benzene-1,4-dicarboxylate undergoes various chemical reactions, including:

Common reagents used in these reactions include chlorosulfonic acid, sulfuric acid, and various nucleophiles. The major products formed depend on the specific reaction conditions and reagents used.

Mechanism of Action

The mechanism of action of 1,4-Dimethyl 2-(chlorosulfonyl)benzene-1,4-dicarboxylate involves its interaction with molecular targets such as enzymes and proteins. The chlorosulfonyl group can form covalent bonds with nucleophilic sites on these targets, leading to modifications in their structure and function. This interaction can affect various biochemical pathways and processes .

Comparison with Similar Compounds

Similar compounds to 1,4-Dimethyl 2-(chlorosulfonyl)benzene-1,4-dicarboxylate include:

The uniqueness of this compound lies in its specific reactivity due to the presence of the chlorosulfonyl group, which allows for a broader range of chemical modifications and applications.

Properties

IUPAC Name

dimethyl 2-chlorosulfonylbenzene-1,4-dicarboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9ClO6S/c1-16-9(12)6-3-4-7(10(13)17-2)8(5-6)18(11,14)15/h3-5H,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YZQWTLPSBDFBRR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC(=C(C=C1)C(=O)OC)S(=O)(=O)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9ClO6S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

292.69 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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